molecular formula C11H12N2O3 B8750983 Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 834869-05-5

Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B8750983
Key on ui cas rn: 834869-05-5
M. Wt: 220.22 g/mol
InChI Key: MQFMQOVVLHSZLR-UHFFFAOYSA-N
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Patent
US08754101B2

Procedure details

A mixture of ethyl imidazo[1,2-a]pyridine-8-carboxylate (1 g, 5.26 mmol), sodium acetate (1.725 g, 21.03 mmol), formaldehyde (36.5% wt. in water, 2.5 mL, 33.1 mmol) and acetic acid (1.145 mL, 20 mmol) was stirred at room temperature for 3 hours. The reaction mixture was then heated at reflux for a further 4 hours and then cooled and diluted with water (50 mL). The pH was adjusted to 8 with saturated aqueous sodium hydrogen carbonate solution (ca. 10 mL) and the solution was extracted successively with ethyl acetate (3×50 mL) and 3:1 chloroform:isopropanol (100 mL). The organic extracts were combined, washed successively with saturated sodium bicarbonate (50 mL) and brine (50 mL) and dried (MgSO4), filtered and the solvent evaporated in vacuo. The residue was dissolved in dichloromethane and purified on a silica cartridge (100 g) using a 0-30% methanol (+1% Et3N)-DCM gradient over 60 mins. The product containing fractions were combined and evaporated in vacuo to give the title compound as a colourless oil (1.007 g)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.725 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.145 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]=12.[C:15]([O-])(=[O:17])C.[Na+].C=O.C(O)(=O)C.C(=O)([O-])O.[Na+]>O>[OH:17][CH2:15][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]2=[N:1][CH:2]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C(=O)OCC
Name
Quantity
1.725 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
1.145 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted successively with ethyl acetate (3×50 mL) and 3:1 chloroform
WASH
Type
WASH
Details
washed successively with saturated sodium bicarbonate (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified on a silica cartridge (100 g)
CUSTOM
Type
CUSTOM
Details
over 60 mins
Duration
60 min
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CN=C2N1C=CC=C2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.007 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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